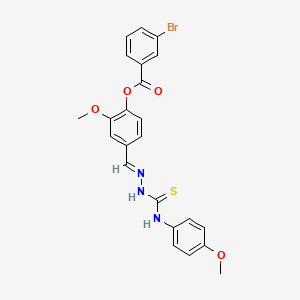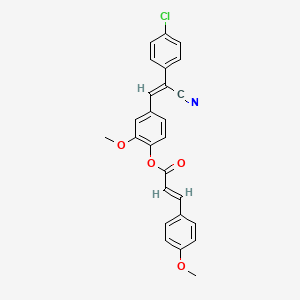
N-(2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-4-meo-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(2-((4-Brombenzyl)oxy)benzyliden)hydrazino)-2-oxoethyl)-4-methoxybenzamid ist eine komplexe organische Verbindung mit der Summenformel C22H17Br2N3O3. Diese Verbindung ist bekannt für ihre einzigartige Struktur, die eine Benzylidenhydrazin-Einheit und eine Benzamid-Gruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2-(2-(2-((4-Brombenzyl)oxy)benzyliden)hydrazino)-2-oxoethyl)-4-methoxybenzamid umfasst in der Regel mehrere Schritte. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Benzylidenhydrazin-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von 4-Brombenzylalkohol mit Hydrazinhydrat in Gegenwart eines sauren Katalysators, um das Benzylidenhydrazin-Zwischenprodukt zu bilden.
Kupplung mit Benzamid: Das Zwischenprodukt wird dann in Gegenwart eines Kupplungsmittels wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und einer Base wie Triethylamin mit 4-Methoxybenzamid gekoppelt, um das Endprodukt zu bilden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege auf einer größeren Skala umfassen. Der Einsatz von Durchflussreaktoren und automatisierten Synthesegeräten kann die Effizienz und Ausbeute des Produktionsprozesses steigern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2-(2-(2-((4-Brombenzyl)oxy)benzyliden)hydrazino)-2-oxoethyl)-4-methoxybenzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Bromatome durch andere Nukleophile ersetzt werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung entsprechender Carbonsäuren oder Ketone.
Reduktion: Bildung entsprechender Alkohole oder Amine.
Substitution: Bildung substituierter Derivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-(2-((4-Brombenzyl)oxy)benzyliden)hydrazino)-2-oxoethyl)-4-methoxybenzamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht für sein Potenzial als biochemische Sonde zur Untersuchung von Enzymaktivitäten und Proteininteraktionen.
Medizin: Erforscht für seine potenziellen therapeutischen Eigenschaften, einschließlich Antikrebs- und entzündungshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und als Vorläufer für die Synthese von Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(2-(2-(2-((4-Brombenzyl)oxy)benzyliden)hydrazino)-2-oxoethyl)-4-methoxybenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren und so nachgeschaltete Signalwege auslösen. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, die an der Proliferation von Krebszellen beteiligt sind, was zu Apoptose (programmiertem Zelltod) führt.
Wirkmechanismus
The mechanism of action of N-(2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-4-meo-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death).
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2-(2-(2-((4-Brombenzyl)oxy)benzyliden)hydrazino)-N-(4-Bromphenyl)-2-oxoacetamid
- N-(2-(2-(2-((4-Brombenzyl)oxy)benzyliden)hydrazino)-N-(3-Chlor-2-Methylphenyl)-2-oxoacetamid
Einzigartigkeit
N-(2-(2-(2-((4-Brombenzyl)oxy)benzyliden)hydrazino)-2-oxoethyl)-4-methoxybenzamid ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl von Benzylidenhydrazin- als auch von Benzamidgruppen einzigartig. Diese einzigartige Struktur verleiht der Verbindung besondere chemische und biologische Eigenschaften und macht sie zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen.
Eigenschaften
CAS-Nummer |
765303-57-9 |
|---|---|
Molekularformel |
C24H22BrN3O4 |
Molekulargewicht |
496.4 g/mol |
IUPAC-Name |
N-[2-[(2E)-2-[[2-[(4-bromophenyl)methoxy]phenyl]methylidene]hydrazinyl]-2-oxoethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C24H22BrN3O4/c1-31-21-12-8-18(9-13-21)24(30)26-15-23(29)28-27-14-19-4-2-3-5-22(19)32-16-17-6-10-20(25)11-7-17/h2-14H,15-16H2,1H3,(H,26,30)(H,28,29)/b27-14+ |
InChI-Schlüssel |
JBARVISLMQGYOG-MZJWZYIUSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Br |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide](/img/structure/B12008191.png)
![1-[(2-Aminoethyl)amino]-3-(pentyloxy)propan-2-ol](/img/structure/B12008193.png)
![3,4,5,6-Tetrahydrobenzo[h]quinolin-4a(2H)-ol](/img/structure/B12008194.png)
![(5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12008195.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12008196.png)
![ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12008197.png)





![1-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12008260.png)

